
6-氰基-5-氟吡啶甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of picolinic acid and contains a cyano group and a fluorine atom, making it a valuable intermediate in various chemical syntheses.
科学研究应用
Methyl 6-cyano-5-fluoropicolinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
Target of Action
Methyl 6-cyano-5-fluoropicolinate, also known as 6-Cyano-5-fluoro-pyridine-2-carboxylic acid methyl ester, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of Methyl 6-cyano-5-fluoropicolinate involves its interaction with the metal catalyst in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Methyl 6-cyano-5-fluoropicolinate affects the biochemical pathways involved in the SM coupling reaction . The compound contributes to the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Its use in the sm coupling reaction suggests that it has properties that allow it to interact effectively with other reagents and the metal catalyst .
Result of Action
The result of the action of Methyl 6-cyano-5-fluoropicolinate is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of various organic compounds .
Action Environment
The action of Methyl 6-cyano-5-fluoropicolinate is influenced by the conditions under which the SM coupling reaction takes place . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling reaction .
生化分析
Biochemical Properties
Methyl 6-cyano-5-fluoropicolinate is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is readily used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs), through nucleophilic aromatic substitution on the fluoride group
Molecular Mechanism
The molecular mechanism of action of Methyl 6-cyano-5-fluoropicolinate is not fully understood. It is known to participate in nucleophilic aromatic substitution reactions, which could potentially lead to changes in gene expression
准备方法
The synthesis of Methyl 6-cyano-5-fluoropicolinate typically involves the reaction of 6-cyano-5-fluoropicolinic acid with methanol in the presence of a catalyst. The reaction conditions often require heating and the use of a dehydrating agent to drive the esterification process to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反应分析
Methyl 6-cyano-5-fluoropicolinate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives of the original compound.
相似化合物的比较
Methyl 6-cyano-5-fluoropicolinate can be compared with other picolinic acid derivatives, such as:
Methyl 6-cyano-5-chloropicolinate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 6-cyano-5-bromopicolinate: Contains a bromine atom, leading to different reactivity and applications.
Methyl 6-cyano-5-iodopicolinate: The iodine atom provides unique properties for specific chemical reactions.
The uniqueness of Methyl 6-cyano-5-fluoropicolinate lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.
属性
IUPAC Name |
methyl 6-cyano-5-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGCXBMBKQADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
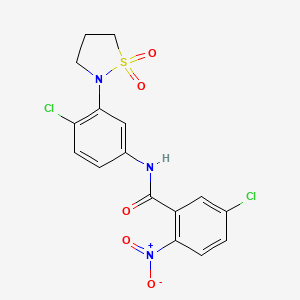
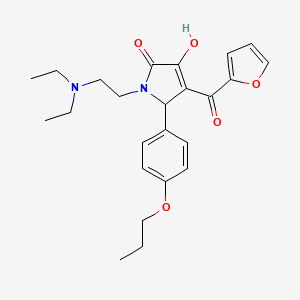
![N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide](/img/structure/B2497761.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
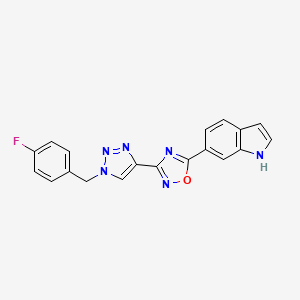
![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
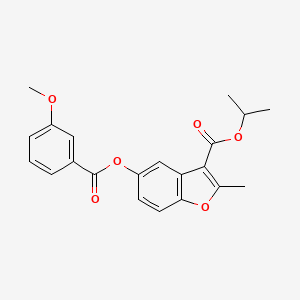
![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)
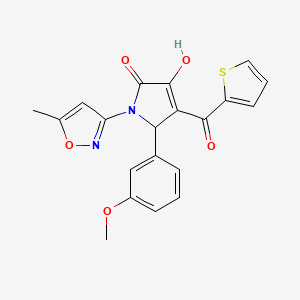
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)
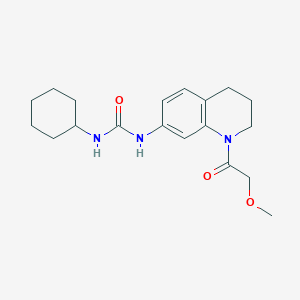
![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)
![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
